Bismuth tungsten oxide (Bi2W3O12)

Beschreibung

Significance of Bi2W3O12 as a Complex Oxide Material

The significance of Bi2W3O12 lies in its status as a complex oxide material, which often exhibits a rich spectrum of properties not found in simpler binary oxides. These materials are at the forefront of research for developing new technologies in electronics, energy, and environmental remediation. The ability to tailor the properties of Bi2W3O12 through various synthesis methods and modifications makes it a highly valuable compound for scientific investigation.

Classification within Aurivillius Phases and Layered Structures

Bismuth tungsten oxide belongs to the Aurivillius phase family of layered perovskite-like oxides. wikipedia.orgmdpi.com These structures are characterized by a regular stacking of [Bi2O2]2+ layers and perovskite-like blocks of (An-1BnO3n+1)2-. wikipedia.orgco-ac.com The general formula for Aurivillius phases is (Bi2O2)(An-1BnO3n+1), where 'A' is a large cation and 'B' is a smaller cation, and 'n' represents the number of perovskite-like layers. wikipedia.org This layered crystal structure is a key determinant of the material's anisotropic properties and its potential for various applications. mdpi.com The flexibility of the Aurivillius structure allows for a wide variety of cations to be accommodated at both the A and B sites, enabling the fine-tuning of its properties. co-ac.com

Overview of Key Research Domains

Research on bismuth tungsten oxide and related Aurivillius phases is concentrated on several key domains, driven by their promising functional properties. These areas of investigation include:

Photocatalysis: Bismuth tungstate (B81510) compounds are widely studied for their ability to act as photocatalysts under visible light, enabling the degradation of organic pollutants in water and air. researchgate.netresearchgate.net

Gas Sensing: The electrical properties of bismuth tungstate make it a candidate for use in gas sensors to detect various gases.

Ferroelectric and Multiferroic Materials: The Aurivillius structure is inherently ferroelectric, and there is significant interest in developing multiferroic materials that exhibit both ferroelectric and magnetic ordering at room temperature. co-ac.comresearchgate.net This has potential applications in data storage and spintronics.

Ionic Conductivity: The layered structure of Aurivillius phases facilitates oxide ion conductivity, making them suitable for applications in solid oxide fuel cells and oxygen sensors. wikipedia.org

The exploration of Bi2W3O12 and its structural relatives continues to be a vibrant area of materials science, with ongoing efforts to synthesize new compositions, understand their fundamental properties, and develop novel applications.

Eigenschaften

IUPAC Name |

dibismuth;oxygen(2-);tungsten | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Bi.9O.2W/q2*+3;9*-2;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLZFQTYMTGPFOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

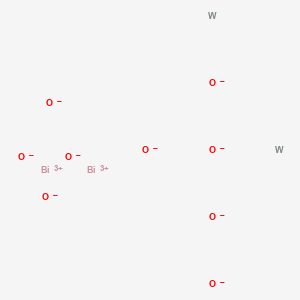

[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[W].[W].[Bi+3].[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Bi2O9W2-12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13595-87-4, 37220-39-6 | |

| Record name | Bismuth tungsten oxide (Bi2W3O12) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013595874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bismuth tungsten oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037220396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Advanced Structural and Morphological Characterization of Bismuth Tungsten Oxide

X-ray Diffraction (XRD) and Related Techniques

X-ray diffraction (XRD) is a fundamental technique for investigating the crystalline structure of materials. libretexts.org It relies on the principle of Bragg's law, where X-rays are diffracted by the regularly spaced atoms in a crystal lattice, producing a unique diffraction pattern that acts as a fingerprint for the material. libretexts.org

XRD is the primary method used to identify the crystal phase and assess the crystallinity of synthesized bismuth tungsten oxide (Bi2WO6). The diffraction patterns obtained are compared to standard patterns from databases, such as the Joint Committee on Powder Diffraction Standards (JCPDS). For Bi2WO6, the diffraction peaks typically correspond to a well-crystallized orthorhombic phase (JCPDS Card No. 73-1126 or 79-2381). cdmf.org.brmdpi.com The sharpness and intensity of the diffraction peaks are indicative of the material's crystallinity; sharp, intense peaks suggest a highly crystalline structure, while broad peaks can indicate smaller crystallite sizes or amorphous content. psu.eduresearchgate.net

Studies have shown that synthesis methods and conditions, such as calcination temperature, significantly influence the crystallinity. For instance, Bi2WO6 samples calcined at higher temperatures exhibit sharper and more intense diffraction peaks, which is attributed to enhanced crystallization and the reduction of defects that could act as recombination centers for electrons and holes. psu.edu The crystallite size can also be estimated from the broadening of the XRD peaks using the Scherrer equation. Research has shown that crystallite size tends to increase with higher synthesis temperatures. mdpi.com For example, Bi2WO6 synthesized at 600°C had an average crystallite size of 17.1 nm, which increased to 83.7 nm at 900°C. mdpi.com

Rietveld refinement is a powerful analytical method used to refine the crystal structure model of a material by fitting a calculated diffraction pattern to the experimental XRD data. wikipedia.orglightsource.ca This technique goes beyond simple phase identification and allows for the precise determination of various structural parameters. cdmf.org.brwikipedia.org

For Bi2WO6, Rietveld refinement has been successfully employed to confirm the orthorhombic crystal structure with the Pca21 space group and to determine precise lattice parameters (a, b, and c), unit cell volume, and atomic positions. cdmf.org.brmdpi.comnih.gov The quality of the refinement is assessed by statistical parameters like the goodness-of-fit (χ² or Gof), which indicates how well the calculated pattern matches the observed data. cdmf.org.brnih.gov Low values for these parameters signify a good refinement and a reliable structural model. cdmf.org.br

The refinement process involves adjusting parameters such as the scale factor, background coefficients, lattice constants, peak shape parameters, and atomic coordinates until the difference between the observed and calculated patterns is minimized. cdmf.org.br This detailed analysis has confirmed the phase purity of Bi2WO6 synthesized by various methods and has provided precise crystallographic data essential for understanding its structure-property relationships. mdpi.comnih.gov

Table 1: Example of Lattice Parameters for Bi2WO6 from Rietveld Refinement

| Sample | a (Å) | b (Å) | c (Å) | Unit Cell Volume (ų) |

| PC Bi2WO6 | 5.4571 | 16.4348 | 5.4385 | 487.96 |

| NC Bi2WO6 | 5.4601 | 16.4435 | 5.4411 | 488.80 |

This is an example table created from data in the text. PC = Polycrystalline, NC = Nanocrystalline. Data adapted from a study comparing bulk and nanocrystalline Bi2WO6. uni-bremen.de

While XRD provides information on the atomic-scale crystal structure, Small-Angle X-ray Scattering (SAXS) is used to investigate larger-scale structures, typically in the range of 1 to 100 nanometers. SAXS is particularly useful for characterizing the size, shape, and distribution of nanoparticles and pores within a material. researchgate.net

In the context of nanostructured materials like Bi2WO6, SAXS can provide valuable feedback on sample quality, such as identifying aggregation or polydispersity (a wide range of particle sizes) in a sample suspension. researchgate.net The technique can distinguish between well-folded, globular proteins and those with significant unfolded regions by analyzing the shape of the scattering curve, often represented in a Kratky plot. researchgate.net Although specific SAXS studies focused solely on Bi2W3O12 or Bi2WO6 are less common in the initial search results compared to XRD and electron microscopy, the technique is a powerful tool in materials science for probing the nanoscale morphology that is not accessible by conventional XRD. researchgate.net

Electron Microscopy Techniques

Electron microscopy uses beams of electrons instead of light to visualize samples at much higher magnifications, revealing detailed information about surface morphology, particle shape, and internal microstructure.

Scanning Electron Microscopy (SEM) is widely used to study the surface topography and morphology of Bi2WO6. nih.govmdpi.com In SEM, a focused beam of electrons scans the surface of the sample, and various signals—primarily secondary electrons—are collected to form an image. This technique provides a three-dimensional-like view of the sample's surface.

SEM analyses of Bi2WO6 have revealed a rich variety of morphologies depending on the synthesis method and conditions. These include:

Flower-like or hierarchical microspheres: These structures are typically self-assembled from numerous thin nanosheets or nanoplates. psu.eduresearchgate.net

Dispersive thin nanoplates: Some synthesis routes produce abundant, separate nanoplates with lateral sizes that can reach several micrometers and thicknesses in the nanometer range. mdpi.com

Spherical nanoparticles: Hydrothermal routes can produce spherical particles, with sizes ranging from 60 to 120 nm. researchgate.net

Tire-like and helix-like superstructures: Novel and complex morphologies have also been reported, demonstrating the versatility of controlled synthesis. bohrium.comnih.gov

SEM is also crucial for grain size analysis. utah.edu By imaging a polished and sometimes chemically etched surface, the boundaries between different crystalline grains become visible. utah.edu The size, shape, and distribution of these grains significantly influence the material's properties. For Bi2WO6, SEM images show that calcination temperature can affect grain size, with higher temperatures often leading to larger, more uniform spherical grains. mdpi.com

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides detailed information about the internal structure of materials. researchgate.net In TEM, a beam of electrons is transmitted through an ultra-thin sample, and the interactions are used to form an image.

TEM studies of Bi2WO6 have been instrumental in:

Confirming nanostructures: TEM images confirm the plate-like or sheet-like nature of the building blocks that form hierarchical superstructures observed in SEM. researchgate.netresearchgate.net

Visualizing internal features: It has been shown that spherical Bi2WO6 nanoparticles observed by SEM are actually composed of smaller sub-grains, typically 5-10 nm in size. researchgate.net

High-Resolution TEM (HRTEM): This mode of TEM allows for the visualization of the crystal lattice itself. HRTEM images of Bi2WO6 nanoplates have shown clear lattice fringes, confirming their single-crystal nature and high crystallinity. researchgate.netmdpi.com The measured spacing between lattice fringes can be correlated with specific crystallographic planes identified in XRD patterns, providing a direct link between the microscopic structure and the atomic arrangement. researchgate.net For instance, HRTEM has been used to show Bi2WO6 nanosheets growing vertically on the (110) plane of Bi2O3 in composite materials. mdpi.com

Table 2: Summary of Characterization Findings for Bi2WO6

| Technique | Information Obtained | Typical Findings for Bi2WO6 |

| XRD | Phase identification, crystallinity, lattice parameters, crystallite size. | Orthorhombic phase (Pca21 space group), crystallinity increases with temperature, crystallite size from ~17 to 84 nm. mdpi.comnih.gov |

| Rietveld Refinement | Precise structural parameters (lattice constants, atomic positions). | Confirms orthorhombic phase, provides accurate unit cell dimensions. cdmf.org.brmdpi.com |

| SEM | Surface morphology, particle shape, grain size. | Diverse morphologies: flower-like, nanoplates, spherical particles. Grain size influenced by synthesis conditions. psu.edumdpi.com |

| TEM/HRTEM | Internal microstructure, nanostructure details, lattice imaging. | Confirms assembly of nanosheets, reveals sub-grains within larger particles, shows single-crystal nature with clear lattice fringes. researchgate.netresearchgate.net |

Scanning Transmission Electron Microscopy (STEM) for Atomic-Scale Imaging

Scanning Transmission Electron Microscopy (STEM) has become an indispensable tool for the atomic-scale characterization of materials like bismuth tungsten oxide. pnnl.govarxiv.org This technique provides direct imaging of the crystallographic structure, defects, and chemical composition at the atomic level. pnnl.gov

High-Angle Annular Dark-Field (HAADF) STEM, in particular, is a powerful mode for imaging bismuth tungsten oxide. wikipedia.orgmyscope.training In HAADF-STEM, an annular detector collects electrons scattered at high angles. wikipedia.orgjeol.com This method is highly sensitive to the atomic number (Z) of the elements in the sample, a phenomenon often referred to as Z-contrast imaging. wikipedia.orgmyscope.training Heavier atoms, such as bismuth and tungsten, scatter electrons more strongly to high angles than lighter atoms like oxygen. wikipedia.org This results in images where the intensity is roughly proportional to the square of the atomic number, allowing for the direct visualization of the heavy atom columns in the Bi₂WO₆ structure. jeol.com The high resolution achievable with modern aberration-corrected STEM instruments, often better than 0.05 nm, allows for the precise determination of atomic positions and the identification of structural defects. jeol.comresearchgate.net

Atomic-scale in-situ STEM allows for the real-time observation of dynamic processes, such as structural changes during chemical reactions. nih.gov By combining STEM with techniques like Electron Energy Loss Spectroscopy (EELS), it is possible to perform simultaneous atomic-resolution imaging and chemical analysis, providing comprehensive insights into the material's local properties. nih.gov

Spectroscopic Characterization Methods

Spectroscopic techniques are vital for probing the vibrational properties, elemental composition, and local atomic environment of bismuth tungsten oxide. wikipedia.orgeeer.orglehigh.eduresearchgate.net

Raman spectroscopy is a non-destructive technique that provides detailed information about the vibrational modes of a material, which are sensitive to its crystal structure and phase purity. lehigh.edu The Raman spectrum of orthorhombic Bi₂WO₆ exhibits several characteristic peaks. researchgate.netmdpi.com

The most intense bands, typically observed around 793 cm⁻¹ and 823 cm⁻¹, are assigned to the symmetric and antisymmetric stretching vibrations of the O-W-O bonds within the WO₆ octahedra. researchgate.net Another significant peak, appearing near 718-724 cm⁻¹, corresponds to the antisymmetric bridging stretching mode of the W-O-W chains. researchgate.netmdpi.com Bending vibrations of the Bi-O bonds and the WO₆ octahedra, as well as translational modes involving the simultaneous movement of Bi³⁺ ions and WO₆ octahedra, are observed in the lower wavenumber region (200-520 cm⁻¹). mdpi.com External vibrations of the WO₆ octahedra are typically seen at lower frequencies, around 154 cm⁻¹. mdpi.com The presence and position of these characteristic Raman bands can confirm the formation of the desired orthorhombic Bi₂WO₆ phase and assess its purity. researchgate.net

Interactive Table of Raman Spectroscopy Data for Bi₂WO₆

| Raman Shift (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~823 | Antisymmetric stretching of O-W-O | researchgate.net |

| ~793 | Symmetric stretching of O-W-O | researchgate.net |

| ~718-724 | Antisymmetric bridging mode of W-O-W | researchgate.netmdpi.com |

| 200-520 | Bending vibrations of Bi-O and WO₆ | mdpi.com |

| ~310 | Translational mode of Bi³⁺ and WO₆ | mdpi.com |

| ~154 | External vibrations of WO₆ octahedron | mdpi.com |

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical and electronic states of the elements within a material. rsc.orgresearchgate.net In the analysis of bismuth tungsten oxide, XPS confirms the presence of Bi, W, and O. eeer.orgmdpi.com

The high-resolution XPS spectrum of the Bi 4f region typically shows two peaks corresponding to the Bi 4f₇/₂ and Bi 4f₅/₂ spin-orbit splitting. The binding energies of these peaks are characteristic of the Bi³⁺ oxidation state. researchgate.net Similarly, the W 4f spectrum exhibits a doublet for W 4f₇/₂ and W 4f₅/₂, with binding energies that confirm the W⁶⁺ oxidation state. researchgate.netresearchgate.net The O 1s spectrum can often be deconvoluted into multiple components, with the main peak corresponding to the lattice oxygen in the Bi-O and W-O bonds.

Interactive Table of XPS Data for Bi₂WO₆

| Element | Orbital | Typical Binding Energy (eV) | Oxidation State | Reference |

|---|---|---|---|---|

| Bi | 4f₇/₂ | ~159 | +3 | researchgate.net |

| Bi | 4f₅/₂ | ~164 | +3 | researchgate.net |

| W | 4f₇/₂ | ~35 | +6 | researchgate.netresearchgate.net |

| W | 4f₅/₂ | ~37 | +6 | researchgate.net |

| O | 1s | ~530 | -2 (Lattice) | researchgate.net |

X-ray Absorption Spectroscopy (XAS) is a powerful technique for probing the local atomic structure and electronic state of a specific element within a material. mdpi.comrrcat.gov.in It is particularly useful for studying materials that may lack long-range order. rrcat.gov.in XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). rrcat.gov.in

XANES provides information on the oxidation state and coordination geometry of the absorbing atom. jetir.org For bismuth tungsten oxide, analysis of the W L-edge XANES can reveal the geometry of the WO₆ octahedra. acs.org The EXAFS region provides quantitative information about the local atomic environment, including bond distances and coordination numbers of the neighboring atoms. rrcat.gov.in By analyzing the EXAFS data at the W L₃-edge, the local environment around the tungsten ions can be determined and compared with structural models. jetir.org Studies have shown that in Bi₂WO₆, there can be a deviation between the local structure and the average structure determined by diffraction methods. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a material that are infrared active. lehigh.edu For bismuth tungsten oxide, the FTIR spectrum provides complementary information to Raman spectroscopy. nih.gov Prominent absorption bands are typically observed in the 400-800 cm⁻¹ range. researchgate.net These bands are attributed to the stretching modes of W-O bonds and the bridging stretching modes of W-O-W within the WO₆ octahedra, as well as Bi-O stretching modes. researchgate.netnih.gov Broader bands sometimes observed at higher wavenumbers, such as around 1634 cm⁻¹ and 3431 cm⁻¹, are generally associated with the vibrations of physically adsorbed water molecules. researchgate.net

Interactive Table of FTIR Data for Bi₂WO₆

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| 400-800 | W-O and W-O-W stretching, Bi-O stretching | researchgate.net |

| ~1634 | Vibrations of adsorbed H₂O | researchgate.net |

| ~3431 | Vibrations of adsorbed H₂O | researchgate.net |

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are used to study the thermal stability and phase transitions of materials as a function of temperature.

Thermogravimetric analysis of as-prepared bismuth tungstate (B81510) often reveals weight loss in distinct temperature regions. researchgate.net A weight loss observed from room temperature up to around 200°C is typically due to the evaporation of adsorbed water molecules. researchgate.net Further weight loss between 200°C and 300°C can be attributed to the decomposition of residual organic precursors or nitrates from the synthesis process. researchgate.net A stable plateau in the TGA curve at higher temperatures, for instance up to 520°C, indicates the thermal stability of the Bi₂WO₆ compound in that range, with no further volatile substances being released. researchgate.net In some composites, Bi₂WO₆ has shown good thermal stability up to approximately 400°C. researchgate.net

Differential Thermal Analysis (DTA)

Differential Thermal Analysis (DTA) is a thermo-analytical technique that measures the difference in temperature between a sample and an inert reference material as a function of temperature. This analysis provides information about physical and chemical changes involving heat exchange, such as phase transitions, crystallization, and melting.

In the context of bismuth tungstate (Bi2WO6) synthesized via methods like co-precipitation, DTA reveals several key thermal events. A typical DTA curve for a Bi2WO6 precursor gel exhibits a broad endothermic peak in the lower temperature range. This peak is primarily attributed to dehydration, the removal of physically adsorbed and chemically bound water molecules from the precursor material. This process is often accompanied by the decomposition of any residual nitrates or other volatile components from the synthesis process.

Following the initial endothermic events, a distinct exothermic peak is commonly observed at approximately 330°C. This peak signifies the crystallization of the amorphous precursor into the stable orthorhombic phase of Bi2WO6. This is a critical step in the formation of the desired crystalline material.

At higher temperatures, Bi2WO6 is known to undergo reversible polymorphic transitions. For instance, studies have reported a transition at 662°C, which is characterized by a very small change in enthalpy. Another transition occurs at a much higher temperature, around 962°C, which involves a significant enthalpy change and a noticeable volume change. The melting point for some bismuth tungstate compounds, such as Bi2W2O9, has been noted to be around 910°C.

| Thermal Event | Temperature Range (°C) | Type of Peak | Associated Phenomenon |

| Dehydration and Precursor Decomposition | 70 - 300 | Endothermic | Removal of adsorbed water and volatile synthesis residuals. |

| Crystallization | ~330 | Exothermic | Formation of the crystalline Bi2WO6 phase from the amorphous precursor. |

| Polymorphic Transition | ~662 | Endothermic (small) | Reversible change in crystal structure. |

| Polymorphic Transition | ~962 | Endothermic (large) | Reversible change in crystal structure with significant enthalpy and volume change. |

| Melting | ~910 (for Bi2W2O9) | Endothermic | Transition from solid to liquid phase. |

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is essential for determining the thermal stability of a material and for quantifying mass loss due to decomposition, dehydration, or other chemical reactions.

The TGA curve for a Bi2WO6 precursor complements the DTA findings. A significant weight loss is typically observed in the temperature range of 70°C to approximately 300°C. This initial weight loss corresponds to the endothermic events seen in the DTA, confirming the removal of water molecules and the decomposition of volatile nitrates and ammonia (B1221849) compounds that may be present from the synthesis precursors.

Beyond this initial stage, the TGA curve for Bi2WO6 generally shows a plateau, indicating that the material is thermally stable with no further significant weight loss up to high temperatures, often in the range of 800°C to 950°C. This high thermal stability is a crucial characteristic for many of its potential applications. For instance, research on Bi2W2O9 has also shown it to be thermally stable up to 950°C with no obvious weight change observed in the TGA curve.

| Temperature Range (°C) | Weight Loss (%) | Associated Phenomenon |

| 70 - 200 | Variable | Vaporization of adsorbed water molecules. |

| 200 - 300 | Variable | Decomposition and removal of nitrates and other volatile precursors. |

| > 300 | Minimal to None | Thermal stability of the formed bismuth tungstate compound. |

Electronic Band Structure and Optoelectronic Research of Bismuth Tungsten Oxide

Theoretical and Computational Approaches for Band Structure Elucidation

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For bismuth tungsten oxide, DFT calculations have been instrumental in determining its fundamental electronic properties.

Theoretical studies have revealed that the valence band of Bi₂WO₆ is primarily formed by the hybridization of O 2p and Bi 6s orbitals, with some contribution from Bi 6p orbitals. nih.govresearchgate.net The conduction band is mainly composed of W 5d orbitals, with a minor contribution from Bi 6p orbitals. nih.govresearchgate.net This specific orbital arrangement results in a widely dispersed valence band, which is advantageous for enhancing the mobility of photo-excited holes and facilitating oxidation reactions. nih.gov

DFT calculations have also been employed to determine the band gap of Bi₂WO₆. The calculated band gap is typically in the range of 2.6 to 2.9 eV, classifying it as a visible-light-sensitive semiconductor. nih.gov Some DFT studies have reported direct band gaps of around 2.2 to 2.3 eV. researchgate.net The visible light response of Bi₂WO₆ is attributed to the inter-band transition from the hybridized O 2p and Bi 6s orbitals to the W 5d orbitals. researchgate.net It is worth noting that the inclusion of Bi 5d states in the calculations can influence the calculated band gap, widening the valence and conduction bands. researchgate.net

Tight Binding Models for Electronic Dispersion Analysis

While DFT provides a detailed picture of the electronic structure, tight-binding models offer a more phenomenological and computationally less intensive approach to analyze the electronic dispersion, which describes how the energy of electrons depends on their momentum.

For complex materials like bismuth-based compounds, tight-binding models can effectively describe the band structure over the entire Brillouin zone. aps.org These models are particularly useful for understanding the surface states and the effects of structural modifications, such as the introduction of stacking faults or external electric fields. aps.orgarxiv.org By developing a phenomenological tight-binding model, researchers can numerically solve for the surface state features, which is crucial for understanding the properties of nanoscale Bi₂WO₆. arxiv.org An sp³ tight-binding model, for instance, has been successfully used to explain experimental observations from angle-resolved photoemission spectroscopy (ARPES) for bismuth thin films, including the Fermi surface and spin-resolved band structure. aps.org

Experimental Probes of Electronic Structure

Experimental techniques are essential for validating theoretical predictions and providing direct measurements of the electronic structure of materials. For bismuth tungsten oxide, several spectroscopic methods are employed to probe its electronic and optical properties.

Angle-Resolved Photoemission Spectroscopy (ARPES)

Angle-Resolved Photoemission Spectroscopy (ARPES) is a powerful experimental technique used to directly observe the electronic band structure of solids. By measuring the kinetic energy and emission angle of photoelectrons ejected from a material upon irradiation with high-energy photons, ARPES can map out the electron energy versus momentum, providing a direct visualization of the band dispersion.

In the study of bismuth-based materials, ARPES has been instrumental in confirming theoretical predictions and revealing detailed features of the electronic structure. u-tokyo.ac.jpaps.org For instance, ARPES measurements on bismuth thin films have helped to resolve long-standing questions about its electronic topology. u-tokyo.ac.jp The technique allows for the observation of quantum well states in thin films, which are two-dimensional states that still carry information about the original three-dimensional band structure. u-tokyo.ac.jp While specific ARPES studies solely on Bi₂WO₆ are not extensively detailed in the provided results, the application of this technique to similar bismuth compounds underscores its importance in validating the theoretical models of Bi₂WO₆'s electronic structure. arxiv.orgaps.orgaps.org

Ultraviolet-Visible Diffuse Reflectance Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) diffuse reflectance spectroscopy is a widely used technique to determine the optical properties of semiconductor powders, including bismuth tungsten oxide. This method measures the light reflected from a sample over a range of wavelengths, and from this data, the material's absorption properties and optical band gap can be determined.

For Bi₂WO₆, UV-Vis diffuse reflectance spectra typically show strong absorption in the UV-visible region, which is consistent with its calculated band gap. mdpi.comresearchgate.net The optical band gap (E_g) can be estimated from the absorption data using the Tauc equation: (αhν)^(1/γ) = B(hν - E_g), where α is the absorption coefficient, hν is the photon energy, B is a constant, and γ is a coefficient that depends on the nature of the electronic transition (γ = 1/2 for a direct band gap and γ = 2 for an indirect band gap). mdpi.com Several studies have indicated that Bi₂WO₆ has a direct band gap. mdpi.com The measured band gap for pure Bi₂WO₆ is typically around 2.8 to 2.9 eV. nih.govmdpi.comresearchgate.net

Band Gap Engineering Strategies in Bismuth Tungsten Oxide Systems

Modifying the band gap of bismuth tungsten oxide is a key strategy to enhance its performance in various applications, particularly in photocatalysis. By tuning the band gap, the material's light absorption range can be extended, and the efficiency of charge separation can be improved.

Several strategies have been employed for band gap engineering in Bi₂WO₆ systems:

Doping: Introducing foreign elements into the Bi₂WO₆ lattice can create new energy levels within the band gap or shift the positions of the valence and conduction bands. For example, doping with Lanthanum (La³⁺) has been shown to improve optical absorption. researchgate.net Similarly, doping with Neodymium (Nd) can lead to stronger visible light absorption due to the creation of impurity energy levels and oxygen vacancies. researchgate.net Iron (Fe³⁺) doping has been reported to reduce the band gap from 2.90 eV to 2.58 eV. researchgate.net Tin (Sn⁴⁺) doping has also been shown to enhance photocatalytic activity by creating lattice distortions that reduce the recombination of photogenerated electron-hole pairs. researchgate.net

Constructing Heterojunctions: Forming a composite material by combining Bi₂WO₆ with another semiconductor can create a heterojunction with a tailored band alignment. This can facilitate efficient charge separation and transfer, thereby improving photocatalytic activity. researchgate.netutar.edu.my For instance, creating a heterojunction between Bi₂WO₆ and Mg₀.₇Cu₀.₃WO₄ has been shown to enhance visible-light-driven photocatalytic activity due to the well-matched energy levels of the two components. researchgate.net Similarly, a Bi₂WO₆/Bi₂MoO₆ heterostructure has demonstrated improved photocatalytic performance due to the favorable energy level alignment between the two materials. researchgate.net

The table below summarizes the effect of different band gap engineering strategies on the properties of bismuth tungsten oxide.

| Engineering Strategy | Dopant/Partner Material | Effect on Band Gap | Key Findings |

| Doping | Iron (Fe³⁺) | Reduced from 2.90 eV to 2.58 eV | Increased visible light absorption and photocurrent density. researchgate.net |

| Doping | Neodymium (Nd) | Enhanced visible absorption | Creation of impurity energy levels and oxygen vacancies. researchgate.net |

| Doping | Lanthanum (La³⁺) | Improved optical absorption | Enhanced photocatalytic activity. researchgate.net |

| Doping | Tin (Sn⁴⁺) | - | Increased photocatalytic degradation of methylene (B1212753) blue. researchgate.net |

| Heterojunction | Mg₀.₇Cu₀.₃WO₄ | - | Enhanced visible-light-driven photocatalytic activity and photocurrent generation. researchgate.net |

| Heterojunction | Bi₂MoO₆ | - | Improved photocatalytic activity due to matched energy levels. researchgate.net |

Doping Effects on Electronic Structure and Band Gap

The electronic band structure of Bismuth Tungsten Oxide (Bi₂WO₆) is a critical determinant of its optoelectronic properties. Undoped Bi₂WO₆ typically possesses a moderate band gap of approximately 2.6 to 2.9 eV, which allows it to absorb a portion of the visible light spectrum. nih.govresearchgate.netutar.edu.my However, to enhance its efficiency for various applications, particularly in photocatalysis, researchers often employ doping to modify its electronic structure and narrow the band gap. Doping involves the intentional introduction of impurity atoms into the Bi₂WO₆ crystal lattice, which can create new energy levels, alter charge carrier mobility, and extend the range of light absorption. liverpool.ac.ukresearchgate.net

Chemical substitution, or doping, influences the arrangement of atoms, modifying the chemical bonds and consequently the band structure. nih.gov This can be achieved by substituting either the Bi³⁺ or W⁶⁺ ions with other elements. The introduction of dopants can lead to the formation of additional electronic states within the band gap, effectively reducing the energy required to excite an electron from the valence band to the conduction band. liverpool.ac.uk

Rare-earth elements are also effective dopants for enhancing the photocatalytic performance of Bi₂WO₆. researchgate.net Doping with elements like lutetium (Lu) can condition changes in the optical band gap, leading to improved performance under visible light. researchgate.netresearchgate.net Europium (Eu³⁺) doping can introduce 4f energy levels within the band gap of the host material, which facilitates charge transfers between the Bi₂WO₆ energy levels and the europium levels. nih.gov In some cases, the enhanced activity from rare-earth doping is attributed more to the efficient trapping of excited electrons and prevention of charge carrier recombination than to a significant change in the band gap absorption properties. nih.gov For example, neodymium (Nd) doping can create oxygen vacancies that act as recombination centers, decreasing the recombination rate of charge carriers. researchgate.netresearchgate.net

| Dopant | Original Band Gap (eV) | Doped Band Gap (eV) | Reference |

|---|---|---|---|

| Molybdenum (Mo) | 2.9 | 2.47 | liverpool.ac.uk |

| Iron (Fe³⁺) | 2.90 | 2.58 | researchgate.netresearchgate.net |

| Nickel (Ni²⁺) | 2.67 | 2.57 | jocpr.com |

| Zinc (Zn) | ~2.8 | Reduced | liverpool.ac.uk |

| Lutetium (Lu) | 2.7 | Modified | researchgate.net |

| Yttrium (Y) | ~2.8 | Largely Unchanged | researchgate.net |

| Silver (Ag) | ~2.8 | Largely Unchanged | researchgate.net |

Influence of Morphology and Crystal Structure on Electronic Band Gap

The electronic band gap of Bismuth Tungsten Oxide is not solely determined by its chemical composition but is also significantly influenced by its physical characteristics, such as crystal structure, morphology, and crystallite size. nih.govuni-bremen.de The synthesis method plays a crucial role as it dictates these physical attributes. nih.gov Techniques like hydrothermal/solvothermal synthesis, solid-state reactions, and flame spray pyrolysis can produce Bi₂WO₆ with varied morphologies, including micro-flowers, nanosheets, nanoplates, nanocages, and quantum dots. liverpool.ac.ukuni-bremen.deresearchgate.net

The morphology and particle size have a direct impact on the electronic properties. For instance, a nest-like Bi₂WO₆ morphology has been shown to exhibit a narrow band gap and a large photo-response interval, which is attributed to its small particle size and high surface area. researchgate.net Similarly, two-dimensional (2D) nanosheet structures are favored for their large specific surface area, although they can suffer from poor carrier mobility if not modified. acs.org When comparing Bi₂WO₆ of different crystallite sizes, significant variations in the band gap are observed. Studies have shown a difference of nearly 1 eV between the DFT-calculated bulk band gap (1.89 eV) and the experimentally observed values for polycrystalline samples (~2.9 eV). uni-bremen.de

The crystal structure and the exposed crystal facets are fundamental to the electronic band structure. nih.gov Bi₂WO₆ has an orthorhombic crystal structure, composed of alternating [Bi₂O₂]²⁺ and perovskite-like [WO₄]²⁻ layers. nih.govutar.edu.my This layered structure can generate an internal electric field that promotes the separation of photogenerated charge carriers. utar.edu.my The specific crystal facets exposed on the surface of the material can have different surface energies and atomic arrangements, which in turn affects the electronic band structure and the spatial separation of electrons and holes. researchgate.netnih.gov For example, it has been demonstrated that spatial charge separation can occur between the {010} and {001} facets of Bi₂WO₆ microplates. nih.gov This separation is driven by the difference in the surface work function between the co-exposed facets. nih.gov Theoretical calculations have confirmed that different facets, such as {100} and {001}/{010}, can have varying conduction and valence band energy levels, directing electrons and holes to different surfaces. researchgate.net

Furthermore, the synthesis conditions, such as temperature, can alter the crystal structure and introduce defects like oxygen vacancies, which also modify the band gap. researchgate.net For example, Bi₂WO₆ synthesized at lower temperatures (400–500°C) can form an oxygen-deficient structure, resulting in a lower band gap (2.63 eV) compared to samples prepared at higher temperatures. researchgate.net These nanoscale crystal facets and oxygen vacancies facilitate effective light absorption and the generation of charge carriers. researchgate.net

| Morphology / Condition | Band Gap (eV) | Key Finding | Reference |

|---|---|---|---|

| Polycrystalline | ~2.9 | Standard bulk material band gap. | uni-bremen.de |

| Nanocrystalline | Varies | Band gap is size-dependent. | uni-bremen.de |

| Quantum Dots | Varies | Exhibits quantum confinement effects. | uni-bremen.de |

| Nest-like morphology | Narrowed | Excellent photocatalytic activity due to narrow band gap and large surface area. | researchgate.net |

| Synthesized at 400-500°C | 2.63 | Oxygen-deficient structure leads to a lower band gap. | researchgate.net |

| Nanosheets | ~2.8 | Large specific surface area but can have carrier mobility issues. | acs.org |

| {010} vs {001} facets | Facet-dependent | Different facets lead to spatial charge separation due to varying work functions. | nih.gov |

Photocatalytic Applications and Reaction Mechanisms of Bismuth Tungsten Oxide

Fundamental Principles of Heterogeneous Photocatalysis

Heterogeneous photocatalysis is a process that utilizes a solid photocatalyst to accelerate a chemical reaction upon exposure to light. The fundamental principles governing this process involve several key steps, from light absorption to the generation of reactive species that drive the desired chemical transformations.

Light Absorption and Charge Carrier Generation (Electron-Hole Pairs)

The initial and crucial step in heterogeneous photocatalysis is the absorption of photons by the semiconductor photocatalyst. When a semiconductor like bismuth tungsten oxide is irradiated with light of energy equal to or greater than its band gap, electrons (e-) in the valence band (VB) are excited and jump to the conduction band (CB). This process leaves behind a positively charged "hole" (h+) in the valence band. researchgate.net This pair of a promoted electron and a resulting hole is termed an electron-hole pair.

Bismuth tungsten oxide possesses a band gap of about 2.8 eV, which enables it to absorb photons in the visible light region of the electromagnetic spectrum. nih.gov The absorption of light and the subsequent generation of electron-hole pairs are the primary events that initiate the photocatalytic process. The efficiency of this step is dependent on the material's ability to absorb light at specific wavelengths.

Charge Carrier Separation and Migration Dynamics

Several factors influence the separation and migration dynamics in bismuth tungsten oxide. The layered crystal structure of Bi2WO6, with its alternating [Bi2O2]2+ and [WO4]2- layers, is believed to facilitate the separation of photogenerated electrons and holes. researchgate.netrsc.org Furthermore, creating heterojunctions by combining Bi2WO6 with other materials, such as conducting polymers like poly(3-hexylthiophene) (P3HT) or other semiconductors, can create an internal electric field that promotes the separation of charge carriers. researchgate.netrsc.org For instance, the hybridization of n-type Bi2WO6 with p-type P3HT has been shown to enhance charge separation and transport the photogenerated holes to the surface more efficiently. researchgate.netrsc.org

Surface Reactions and Reactive Oxygen Species (ROS) Formation

Once the separated electrons and holes reach the surface of the bismuth tungsten oxide photocatalyst, they can participate in redox reactions with adsorbed molecules, such as water, oxygen, and organic pollutants. These surface reactions lead to the formation of highly reactive oxygen species (ROS), which are the primary agents responsible for the degradation of pollutants.

The photogenerated holes (h+) in the valence band are powerful oxidizing agents and can directly oxidize organic molecules. They can also react with water or hydroxide (B78521) ions (OH-) adsorbed on the catalyst surface to produce highly reactive hydroxyl radicals (•OH). researchgate.net

Simultaneously, the electrons (e-) in the conduction band can react with dissolved oxygen molecules (O2) to form superoxide (B77818) radical anions (•O2-). mdpi.comias.ac.in These superoxide radicals can further react to produce other reactive oxygen species, such as hydroperoxyl radicals (•OOH) and eventually more hydroxyl radicals. The generation of these various ROS, particularly •OH and •O2-, is a hallmark of the photocatalytic process and is crucial for the effective breakdown of organic pollutants. mdpi.comias.ac.inrsc.org

Photocatalytic Degradation of Organic Pollutants

Bismuth tungsten oxide has demonstrated significant potential in the photocatalytic degradation of a wide range of organic pollutants present in wastewater. mdpi.comnih.gov Its ability to harness visible light makes it an attractive material for environmentally friendly remediation strategies. mdpi.com

Degradation of Organic Dyes (e.g., Rhodamine B, Methylene (B1212753) Blue, Methyl Orange)

Organic dyes are common industrial pollutants that are often resistant to conventional wastewater treatment methods. Bismuth tungsten oxide has been extensively studied for its ability to degrade various organic dyes under visible light irradiation.

Rhodamine B (RhB): Numerous studies have reported the effective degradation of Rhodamine B using Bi2WO6 photocatalysts. For example, Bi2WO6 nanoparticles annealed at 400 °C demonstrated 97% removal of RhB within 120 minutes of solar irradiation. mdpi.com In another study, 3% Au-doped Bi2WO6 nanoplates achieved a 96.25% degradation rate of RhB in 240 minutes. mdpi.com The degradation efficiency is influenced by factors such as the catalyst's morphology and crystallinity. mdpi.comresearchgate.net

Methylene Blue (MB): Bismuth tungsten oxide has also proven effective in degrading Methylene Blue. A Bi2WO6/g-C3N4 composite, with a 10 wt% Bi2WO6 ratio, showed a significantly higher photocatalytic activity for MB degradation compared to pristine g-C3N4 and Bi2WO6. mdpi.com Ball-milled Bi2WO6 has also been shown to enhance the degradation of MB, with an efficiency of 49% achieved with 5-hour ball-milled catalyst under UV irradiation. ias.ac.in

Methyl Orange (MO): The degradation of Methyl Orange by Bi2WO6 has also been successfully demonstrated. Bi2WO6 nanoparticles annealed at 400 °C achieved 92% degradation of MO after 2 hours of solar irradiation. mdpi.com

| Pollutant | Catalyst | Irradiation Source | Degradation Efficiency (%) | Time (min) | Reference |

| Rhodamine B | Bi2WO6 (annealed at 400 °C) | Solar | 97 | 120 | mdpi.com |

| Rhodamine B | 3% Au-doped Bi2WO6 | Not Specified | 96.25 | 240 | mdpi.com |

| Rhodamine B | 5 h ball-milled Bi2WO6 | UV | 90 | Not Specified | ias.ac.in |

| Methylene Blue | 10 wt% Bi2WO6/g-C3N4 | Not Specified | Higher than pure components | Not Specified | mdpi.com |

| Methylene Blue | 5 h ball-milled Bi2WO6 | UV | 49 | Not Specified | ias.ac.in |

| Methyl Orange | Bi2WO6 (annealed at 400 °C) | Solar | 92 | 120 | mdpi.com |

Degradation of Pharmaceutical Compounds and Other Persistent Organic Pollutants

Beyond organic dyes, the application of bismuth tungsten oxide photocatalysis extends to the degradation of more complex and persistent organic pollutants, including pharmaceutical compounds. The presence of these compounds in water sources is a growing environmental concern.

Studies have shown that Bi2WO6 can effectively degrade fluoroquinolone antibiotics such as norfloxacin (B1679917) and enrofloxacin (B1671348) under visible light irradiation. rsc.orgnih.gov Bi2WO6 calcined at 450 °C exhibited high photocatalytic activity, achieving removal ratios of 92.95% for norfloxacin and 94.58% for enrofloxacin within 75 minutes under optimal conditions. rsc.orgnih.gov The degradation process was found to be significantly influenced by h+ and •O2- radicals. rsc.org The photocatalytic degradation of other pharmaceuticals, such as tetracycline, has also been investigated, with modified Bi2WO6 composites showing enhanced performance. mdpi.com

| Pollutant | Catalyst | Irradiation Source | Degradation Efficiency (%) | Time (min) | Reference |

| Norfloxacin | Bi2WO6 (calcined at 450 °C) | Visible Light | 92.95 | 75 | rsc.orgnih.gov |

| Enrofloxacin | Bi2WO6 (calcined at 450 °C) | Visible Light | 94.58 | 75 | rsc.orgnih.gov |

| Tetracycline | 0.5% CDs/Cl-Bi2WO6 | Not Specified | 85.1 | 60 | mdpi.com |

| Tetracycline | 16% Er3+-Bi2WO6 | Not Specified | 94.58 | 60 | mdpi.com |

Influence of Reaction Conditions (e.g., pH, Irradiation Wavelength and Intensity)

The efficiency of photocatalytic processes involving bismuth tungsten oxide is highly dependent on various operational parameters, including the pH of the solution, and the wavelength and intensity of the light source.

pH: The pH of the reaction medium can significantly influence the surface charge of the Bi2WO6 photocatalyst and the species of the target pollutant. For instance, the surface of Bi2WO6 is reported to be neutral at a pH of approximately 5.32. ijcce.ac.ir At a pH below this point, the surface becomes positively charged, which can enhance the adsorption of anionic pollutants, while a negative surface charge at higher pH values would favor the adsorption of cationic species like Rhodamine B (RhB). ijcce.ac.ir The synthesis pH also affects the final morphology of the Bi2WO6 particles; for example, 3D flower-like microspheres can be formed at a pH of 1, while nanosheets are more prevalent at a neutral pH of 7. proquest.com

Irradiation Intensity: The intensity of light irradiation is a critical factor, as a higher intensity generally leads to the generation of more photons, and consequently, more electron-hole pairs, which can enhance the photocatalytic reaction rate. nih.gov However, this relationship is not always linear. The photocatalytic degradation of pollutants increases with irradiation time, and the intensity of the light source directly impacts how quickly this degradation occurs. ijcce.ac.ir For instance, in the photodegradation of RhB, the concentration of the dye, monitored by its maximum absorption at 554 nm, decreases dramatically with increasing irradiation time in the presence of Bi2WO6. ijcce.ac.ir

Photocatalytic Carbon Dioxide (CO2) Reduction

The conversion of greenhouse gas CO2 into valuable chemical fuels using solar energy is a highly promising strategy to address both environmental and energy challenges. nih.govacs.org Bismuth tungstate (B81510) has emerged as a viable photocatalyst for this reaction due to its stability, non-toxicity, and ability to operate under visible light. nih.gov However, the reduction of CO2 is a thermodynamically challenging process due to the high stability of the CO2 molecule. rsc.org Researchers have developed various Bi2WO6-based composites, such as heterojunctions with materials like g-C3N4 or P25 (a form of TiO2), to improve CO2 conversion efficiency. northumbria.ac.ukrsc.org These composites enhance light absorption and promote the separation of charge carriers, leading to significantly improved performance compared to pure Bi2WO6. northumbria.ac.ukrsc.org

From a thermodynamic standpoint, the conduction band minimum of the photocatalyst must be more negative than the reduction potential of CO2 to various products, while the valence band maximum must be more positive than the oxidation potential of water (which often acts as the electron donor). Concentrated sunlight can enhance both the water-to-hydrogen and CO2 reduction reactions by providing sufficient thermal energy and a high density of electron-hole pairs. ucl.ac.uk

Kinetically, the reaction rate is dependent on factors such as light intensity, CO2 concentration, and the intrinsic properties of the photocatalyst. ucl.ac.uk The unique layered structure of Bi2WO6 is beneficial for the transfer of electrons to the surface, which aids in separating the photogenerated carriers and improving reaction kinetics. researchgate.net Density Functional Theory (DFT) calculations have been used to understand the reaction pathways, showing, for example, that chloride modification on Bi2WO6 nanosheets can lower the energy barrier for the formation of key intermediates like *CHO, thereby facilitating methane (B114726) production. acs.orgnih.gov

A key challenge in photocatalytic CO2 reduction is controlling the selectivity towards a specific product. Depending on the catalyst and reaction conditions, CO2 can be reduced to various products, including methane (CH4), carbon monoxide (CO), formic acid (HCOOH), and methanol (B129727) (CH3OH).

Research has shown that the selectivity of Bi2WO6-based photocatalysts can be tuned. For example, chloride-modified Bi2WO6 nanosheets demonstrated a remarkable ability to control product selectivity. acs.orgnih.gov By varying the amount of chloride, the selectivity for CH4 could be adjusted from 51.29% for unmodified Bi2WO6 to as high as 94.98%. acs.orgnih.gov This modification not only altered the catalyst's morphology but also the water oxidation pathway, promoting the generation of protons necessary for methane formation. acs.orgnih.gov

In other systems, such as g-C3N4/Bi2WO6 composites, high selectivity towards CO production has been achieved. rsc.org An optimized composite yielded a CO production rate 22 times higher than pure g-C3N4 and 6.4 times higher than pure Bi2WO6, which was attributed to a Z-scheme mechanism that enhanced charge separation. rsc.org Similarly, P25/Bi2WO6 nanocomposites also showed high selectivity for CO. northumbria.ac.uk These findings highlight that by carefully designing the photocatalyst, it is possible to direct the CO2 reduction pathway towards desired chemical fuels.

Strategies for Enhancing Photocatalytic Activity

Despite its promise, the photocatalytic efficiency of pure Bi2WO6 is often limited by factors such as a high rate of recombination of photogenerated charge carriers. mdpi.com To overcome these limitations and boost its performance, several modification strategies have been developed. These strategies primarily focus on doping the material with other elements or controlling its physical structure at the nanoscale.

Doping Bi2WO6 with either metal or non-metal ions is an effective method to alter its electronic band structure and improve photocatalytic activity. sci-hub.se Doping can narrow the bandgap, enhancing visible light absorption, and create defect sites that trap charge carriers, thereby suppressing their recombination. sci-hub.se

Metal Doping: Various metal ions have been incorporated into the Bi2WO6 lattice. For instance, doping with Zr4+ was found to decrease the band gap and effectively suppress charge carrier recombination, leading to enhanced degradation of Rhodamine B. nih.gov The introduction of metals like Mg2+, Fe3+, Zn2+, and Cu2+ also dramatically improved the degradation of fluoroquinolone antibiotics, with 1% Mg-doped Bi2WO6 showing the highest efficiency. nih.gov Molybdenum (Mo) doping has been shown to be particularly effective for photoelectrochemical water splitting, with Mo-doped Bi2WO6 exhibiting a photocurrent density 57 times higher than the bare material. liverpool.ac.uk The deposition of noble metals like platinum (Pt) and gold (Au) on the surface of Bi2WO6 can also enhance photocatalytic activity by acting as electron sinks and promoting charge separation through the Surface Plasmon Resonance (SPR) effect. ijcce.ac.irmdpi.com

Non-metal Doping: Non-metal elements have also been used as dopants. For example, iodine (I) doping was shown to significantly improve the degradation of Rhodamine B, with 3 wt% I-doped Bi2WO6 achieving 100% degradation in 100 minutes. nih.gov Fluorine (F) and nitrogen (N) doping have also been explored to modify the band structure and enhance photocatalytic performance. sci-hub.se A particularly novel approach involves creating bismuth vacancies (a type of metal defect) in the Bi2WO6 lattice, which can greatly enhance the separation of electron-hole pairs and lead to a 32-fold increase in the photocatalytic removal of gaseous toluene (B28343) compared to pristine Bi2WO6. rsc.org

The morphology, size, and structure of a photocatalyst play a crucial role in its activity, primarily by influencing its surface area and light-harvesting capabilities. nih.gov Controlling the synthesis of Bi2WO6 to create specific nanostructures is a key strategy for performance enhancement.

Researchers have developed various methods, such as hydrothermal processes, to synthesize Bi2WO6 with diverse morphologies, including nanoplates, nanoparticles, and complex hierarchical structures. researchgate.netsci-hub.se Hierarchical structures, such as 3D flower-like or nest-like microspheres assembled from 2D nanosheets, are particularly advantageous. nih.govacs.org These structures provide a large specific surface area, which offers more active sites for photocatalytic reactions. nih.govacs.org

The shape of the nanostructure has been shown to be strongly correlated with photocatalytic activity. nih.govbohrium.com For instance, flower-like Bi2WO6 microballs showed improved degradation of methyl orange. mdpi.com The transformation from 3D flower-like structures to 2D platelike structures can be controlled, and each morphology exhibits distinct optical and photocatalytic properties. nih.gov By carefully controlling synthesis parameters like pH and the use of surfactants, a variety of shapes such as flower-like, tyre-like, and helix-like structures can be achieved, each with different performance characteristics. proquest.comnih.govscientific.net

Heterojunction Construction and Interface Engineering

Constructing heterojunctions by coupling Bi₂WO₆ with other semiconductors is a highly effective strategy to enhance photocatalytic activity by promoting the separation of charge carriers. researchgate.net This approach creates a built-in electric field at the interface of the two materials, which drives the photogenerated electrons and holes in opposite directions, thereby reducing their recombination rate.

One of the most successful configurations is the Z-scheme heterojunction. In this system, photogenerated electrons in the semiconductor with lower conduction band potential combine with the holes in the semiconductor with higher valence band potential. This leaves electrons with strong reduction potential and holes with strong oxidation potential in different components of the heterojunction, leading to enhanced photocatalytic performance. rsc.orgnih.gov

For instance, a Z-scheme heterojunction composed of SnS₂ and Bi₂WO₆ demonstrated significantly improved photocatalytic activity for the reduction of CO₂ to methanol and ethanol. nih.gov The transfer of photogenerated electrons from the conduction band of Bi₂WO₆ to the valence band of SnS₂ effectively separated the charge carriers, leading to a 3.3-fold increase in the yield of alcohol products compared to pure SnS₂. nih.gov Similarly, a Bi₂WO₆/Ag₃PO₄–Ag Z-scheme heterojunction showed superior performance in the degradation of organic pollutants due to the enhanced separation of electron-hole pairs. rsc.org

The in-situ formation of Bi₂WO₆/WO₃ heterojunctions has also been explored. By adjusting the synthesis conditions, it is possible to create an intimate interface between Bi₂WO₆ and tungsten trioxide (WO₃). mdpi.com This direct Z-scheme configuration facilitates the transfer of electrons from the conduction band of WO₃ to the valence band of Bi₂WO₆, resulting in efficient charge separation and enhanced CO₂ photoreduction. mdpi.com Other notable examples include heterostructures with ZnO, which promote electron-hole separation and have shown high efficiency in degrading organic dyes like methylene blue. mdpi.com

| Heterojunction System | Application | Key Findings | Reference |

|---|---|---|---|

| Bi₂WO₆/SnS₂ | CO₂ Reduction | Z-scheme heterojunction enhanced charge separation, leading to a 3.3-fold increase in alcohol production. | nih.gov |

| Bi₂WO₆/Ag₃PO₄–Ag | Organic Pollutant Degradation | Plasmonic Z-scheme heterojunction improved photostability and charge carrier separation. | rsc.org |

| Bi₂WO₆/WO₃ | CO₂ Reduction | In-situ formation of a direct Z-scheme heterojunction led to efficient carrier separation and enhanced activity. | mdpi.com |

| Bi₂WO₆/ZnO | Methylene Blue Degradation | Heterostructure promoted the separation of electrons and holes, degrading 95.48% of the dye in 120 minutes. | mdpi.com |

| Bi₂WO₆/Bi₃.₈₄W₀.₁₆O₆.₂₄ | Methylene Blue Degradation | The rate constant of the composite was about 5 times that of single Bi₂WO₆ due to heterojunction formation. | rsc.org |

Co-catalyst Loading and Integration

The deposition of co-catalysts on the surface of Bi₂WO₆ is another effective method to boost its photocatalytic performance. Co-catalysts can act as electron traps, promoting the separation of charge carriers and providing active sites for redox reactions.

Noble metals, such as gold (Au) and silver (Ag), are commonly used as co-catalysts due to their ability to create a Schottky junction with the semiconductor, which facilitates electron transfer. For example, doping Bi₂WO₆ with Au³⁺ ions led to a 2.15 times higher degradation rate of Rhodamine B compared to pure Bi₂WO₆, attributed to the enhanced separation of photogenerated electrons and holes. mdpi.com The surface plasmon resonance effect of noble metal nanoparticles can also contribute to improved light absorption and photocatalytic activity. nih.gov

Besides noble metals, their oxides have also been investigated as effective co-catalysts. Ag₂O coated on the surface of Bi₂WO₆ nanoparticles resulted in significantly higher photocatalytic activity for the decolorization of methyl orange. researchgate.net The Ag₂O acts as a co-catalyst, and under visible light irradiation, a Ag–Ag₂O composite can form, which is believed to facilitate a multi-electron transfer mechanism for oxygen reduction. researchgate.net

| Co-catalyst | Catalyst System | Application | Key Findings | Reference |

|---|---|---|---|---|

| Au³⁺ | Au-doped Bi₂WO₆ | Rhodamine B Degradation | 3% Au-doping resulted in a 2.15-fold increase in degradation rate due to enhanced charge separation. | mdpi.com |

| Ag₂O | Ag₂O/Bi₂WO₆ | Methyl Orange Degradation | Ag₂O coating led to higher photocatalytic activity than unmodified Bi₂WO₆. | researchgate.net |

| Ag | Ag/Bi₂WO₆ | Organic Substance Degradation | The plasmonic effect of silver and high redox performance of the Z-heterojunction significantly enhanced the separation of photo-induced electron/hole pairs. | rsc.org |

Surface Defect Engineering (e.g., Oxygen Vacancies)

The introduction of surface defects, particularly oxygen vacancies, into the Bi₂WO₆ lattice is a powerful strategy for enhancing its photocatalytic properties. nih.govresearchgate.net Oxygen vacancies can act as active sites for the adsorption and activation of molecules and can also serve as trapping sites for photogenerated electrons, thereby inhibiting electron-hole recombination. nih.gov

The creation of oxygen vacancies can be achieved through various methods, such as doping with other elements or thermal treatment in a controlled atmosphere. For instance, doping Bi₂WO₆ with zirconium was found to introduce oxygen vacancies, which acted as positive charge centers to trap electrons and prolong their lifetime. nih.gov This resulted in a much-enhanced photoactivity for the degradation of rhodamine B and phenol. nih.gov Similarly, indium doping at the tungsten site has been shown to promote the generation of oxygen vacancies, leading to improved photocatalytic performance. iphy.ac.cnresearching.cn

Oxygen vacancies also play a crucial role in enhancing the adsorption of reactants like O₂ on the semiconductor surface. nih.gov This facilitates the reduction of O₂ by the trapped electrons to generate superoxide radicals (•O₂⁻), which are highly reactive species that play a key role in the oxidation of organic pollutants. nih.govnih.gov Furthermore, the presence of oxygen vacancies can enhance the absorption of visible light. researchgate.net The tunable introduction of oxygen vacancies through iodine doping has been shown to significantly enhance the photocatalytic degradation of pentachlorophenate, with a total organic carbon removal rate exceeding 90% in just 2 hours. cjcatal.com

| Method for Creating Oxygen Vacancies | Catalyst System | Application | Key Findings | Reference |

|---|---|---|---|---|

| Zirconium Doping | Zr-doped Bi₂WO₆ | Rhodamine B and Phenol Degradation | Oxygen vacancies acted as electron traps, inhibiting charge recombination and enhancing photoactivity. | nih.gov |

| Indium Doping | In-doped Bi₂WO₆ | Rhodamine B Degradation | Indium replacing the W site promoted the generation of oxygen vacancies, improving photocatalytic performance. | iphy.ac.cnresearching.cn |

| Iodine Doping | I-doped Bi₂WO₆ | Pentachlorophenate Degradation | Tunable introduction of oxygen vacancies led to a >90% total organic carbon removal rate in 2 hours. | cjcatal.com |

| Heteroatom Doping (S, F) | S,F-codoped Bi₂WO₆ | Cr(VI) Reduction and Methyl Orange Degradation | Controlled surface oxygen vacancies by adjusting the S/F ratio modulated the band structure and charge behavior. | researchgate.net |

| In-situ Redox Reaction | Bi₂WO₆₋ₓ with Bi quantum dots | Selective Oxidation of Aromatic Alcohols | Tunable Bi quantum dots and oxygen vacancies resulted in highly enhanced activity. | researchgate.net |

Scientific Data Unavilable for Ferroelectric and Dielectric Properties of Bismuth Tungsten Oxide (Bi₂W₃O₁₂)

A comprehensive review of scientific literature and data repositories reveals a significant lack of specific information regarding the ferroelectric and dielectric properties of the chemical compound Bismuth Tungsten Oxide with the formula Bi₂W₃O₁₂. Despite extensive searches for data pertaining to its ferroelectric characterization and dielectric investigations, no dedicated research findings for this particular compound could be located.

The initial request for an article structured around the ferroelectric and dielectric response of Bi₂W₃O₁₂ included detailed subsections on remanent polarization, coercive field, Curie temperature, ferroelectric domain structure, P-E loop measurements, dielectric permittivity, and loss factor analysis. However, searches for these specific properties in relation to Bi₂W₃O₁₂ did not yield any relevant scientific studies or datasets.

The scientific literature is rich with information on other bismuth-based oxides, particularly Bismuth Tungstate (Bi₂WO₆), which is a well-studied ferroelectric material belonging to the Aurivillius family of layered perovskites. Numerous studies on Bi₂WO₆ and other related compounds like Bismuth Titanate (Bi₄Ti₃O₁₂) and Bismuth Ferrite (BiFeO₃) detail their ferroelectric and dielectric behaviors. In contrast, Bi₂W₃O₁₂ appears to be a far less common or perhaps a theoretically proposed compound for which experimental data on these specific physical properties are not publicly available.

Due to the absence of empirical data for Bi₂W₃O₁₂, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed outline. Generating content for the specified sections would require speculative information, which would not meet the standards of a professional and authoritative scientific article.

Therefore, until research on the ferroelectric and dielectric properties of Bismuth Tungsten Oxide (Bi₂W₃O₁₂) is conducted and published, a detailed analysis as requested cannot be compiled.

Ferroelectric and Dielectric Response of Bismuth Tungsten Oxide Systems

Dielectric Properties Investigations

Frequency and Temperature Dependence of Dielectric Response

The dielectric properties of bismuth tungsten oxide (Bi₂WO₆) are significantly influenced by both frequency and temperature. Studies on Bi₂WO₆ single crystals and ceramics reveal a dielectric behavior typical of ferroelectric materials, characterized by a distinct peak in the dielectric permittivity at the Curie temperature (T_c), which marks the transition from the ferroelectric to the paraelectric phase.

Temperature has a profound effect on the dielectric response of Bi₂WO₆. As the temperature increases towards the Curie point, the dielectric permittivity rises sharply, reaching a maximum value at T_c. This peak is a hallmark of a ferroelectric-paraelectric phase transition. For Bi₂WO₆, this transition occurs at approximately 933 K. tandfonline.com The increase in permittivity near the phase transition is attributed to the ease of polarization as the crystal structure approaches a higher symmetry state. Above the Curie temperature, in the paraelectric phase, the dielectric constant typically follows the Curie-Weiss law.

Furthermore, the dielectric loss (tanδ) also exhibits a dependence on frequency and temperature. Often, a dielectric loss peak associated with oxygen vacancies can be observed in the dielectric spectra. rsc.org The movement of these vacancies contributes to the conductivity and energy dissipation within the material, especially at higher temperatures and lower frequencies. The activation energy for the mobility of defects, such as oxygen vacancies, can be determined from the temperature and frequency dependence of the dielectric properties. iaea.org

Relaxor Ferroelectric Behavior

While classic ferroelectrics exhibit a sharp and well-defined phase transition at the Curie temperature, some materials display a diffuse or broadened phase transition, a characteristic feature of relaxor ferroelectrics. In these materials, the peak in the dielectric permittivity as a function of temperature is broad, and the temperature of the maximum permittivity (T_m) often shows a dependence on the frequency of the applied electric field.

In the case of Bi₂WO₆, while it is primarily considered a conventional ferroelectric, some studies have indicated the presence of relaxor-like characteristics, particularly in doped or modified systems. For instance, the introduction of dopants can induce compositional fluctuations and structural disorder on a microscopic scale, leading to the formation of polar nanoregions (PNRs). These PNRs are a key feature of relaxor ferroelectrics. Their dynamics and response to an external electric field and temperature result in the characteristic diffuse phase transition and frequency dispersion of the dielectric maximum.

For example, in some layered Aurivillius phases, which share structural similarities with Bi₂WO₆, relaxor behavior has been clearly identified. acs.org This behavior is often linked to the disorder in the arrangement of different cations on the perovskite-like layers of the structure. While pure Bi₂WO₆ exhibits a relatively sharp phase transition, the possibility of inducing relaxor behavior through chemical modifications makes it a subject of ongoing research for applications requiring high dielectric constants and tunable properties.

Structure-Property Relationships in Ferroelectric Bi₂W₃O₁₂ and Related Aurivillius Phases

Bismuth tungsten oxide, with the chemical formula Bi₂WO₆, is a member of the Aurivillius family of layered perovskite-type oxides. nih.gov These materials have a general formula of (Bi₂O₂) ²⁺ (A_(n-1)B_nO_(3n+1)) ²⁻, where 'n' represents the number of perovskite-like layers sandwiched between (Bi₂O₂) ²⁺ fluorite-like layers. For Bi₂WO₆, n=1, making it the simplest member of this family. nih.govresearchgate.net

The crystal structure of Bi₂WO₆ is fundamental to its ferroelectric properties. At room temperature, it possesses an orthorhombic crystal structure with the space group Pca2₁. acs.org This non-centrosymmetric space group allows for the existence of a spontaneous electric polarization. The origin of this polarization is attributed to the displacement of the tungsten atom within the WO₆ octahedron and the stereochemical activity of the Bi³⁺ lone pair electrons in the (Bi₂O₂) ²⁺ layers. tandfonline.com

The layered structure of Aurivillius phases like Bi₂WO₆ leads to a significant anisotropy in their properties. The ferroelectric polarization primarily lies in the plane of the perovskite layers (the a-b plane), while the conductivity is often higher along these planes compared to the direction perpendicular to them (the c-axis).

At elevated temperatures, Bi₂WO₆ undergoes phase transitions. A notable transition occurs at 933 K from the ferroelectric Pca2₁ space group to a higher symmetry orthorhombic space group Aba2, before a first-order transition at 1233 K. tandfonline.com These structural changes are directly responsible for the observed changes in the dielectric and ferroelectric properties with temperature. The mechanism of these phase transitions often involves the rigid rotation of the WO₆ octahedra. tandfonline.com The relationship between the number of perovskite layers ('n') and the ferroelectric properties is a key aspect of Aurivillius phases. Generally, an increase in 'n' can lead to higher Curie temperatures and larger spontaneous polarizations, although this is a complex relationship influenced by the specific cations in the perovskite layers.

Influence of Doping and Layer Thickness on Ferroelectric and Dielectric Properties

The ferroelectric and dielectric properties of Bi₂WO₆ can be significantly tailored through chemical doping and by controlling the thickness of the material, particularly in thin film form.

Influence of Doping:

Doping involves the substitution of Bi³⁺ or W⁶⁺ ions with other elements. This can have several effects:

Modification of Curie Temperature: Doping can either increase or decrease the Curie temperature depending on the size and charge of the dopant ion and the site it occupies.

Enhancement of Ferroelectric Properties: Appropriate doping can lead to improved ferroelectric properties, such as a larger remnant polarization (P_r) and a lower coercive field (E_c). For instance, creating Bi-excess in Bi₂WO₆ ceramics has been shown to influence the remnant polarization and breakdown voltage. iaea.org Doping can also reduce the concentration of oxygen vacancies, which are detrimental to ferroelectric performance as they can pin domain walls and increase leakage currents. iaea.org

Control of Dielectric Properties: Doping can be used to modify the dielectric constant and reduce the dielectric loss. For example, doping with molybdenum (Mo) to form Bi₂MoₓW₁₋ₓO₆ solid solutions allows for the tuning of the dielectric properties. researching.cn

Induction of New Properties: Doping can also be used to introduce other functionalities, such as magnetism in multiferroic materials or enhanced photocatalytic activity. liverpool.ac.ukliverpool.ac.uk For example, doping Bi₂WO₆ with metals like Mo, Fe, and Zn has been shown to reduce its bandgap and enhance its photoelectrochemical performance. liverpool.ac.ukliverpool.ac.uk

| Dopant | Site of Substitution | Effect on Properties | Reference |

| Excess Bi₂O₃ | - | Decreases remnant polarization, increases breakdown voltage, lowers oxygen vacancy concentration at optimal levels. | iaea.org |

| Mo | W | Forms solid solution, allows for tuning of dielectric properties. | researching.cn |

| Fe, Zn | W | Reduces bandgap, enhances photoelectrochemical water splitting. | liverpool.ac.ukliverpool.ac.uk |

Influence of Layer Thickness:

In thin film applications, the thickness of the Bi₂WO₆ layer plays a crucial role in its dielectric and ferroelectric properties. As the film thickness decreases, several effects can be observed:

Dielectric Constant: For very thin films (less than 70 nm), the dielectric constant of Bi₂WO₆ has been observed to remain constant at a value of around 20. researchgate.net This stability is advantageous for device applications.

Leakage Current: The thickness of the film can influence the leakage current characteristics, which is a critical parameter for the reliability of ferroelectric devices.

Ferroelectric Switching: The coercive field required to switch the polarization state can be thickness-dependent, often increasing as the film thickness is reduced.

The ability to engineer the properties of Bi₂WO₆ through doping and thickness control makes it a versatile material for a range of electronic and optoelectronic applications.

Gas Sensing Applications and Mechanisms of Bismuth Tungsten Oxide

Principles of Resistive Semiconductor Gas Sensing

The gas sensing mechanism of n-type semiconductor metal oxides like bismuth tungstate (B81510) is primarily based on the change in electrical resistance upon interaction with the surrounding atmosphere. youtube.comyoutube.com In ambient air, oxygen molecules are adsorbed onto the surface of the Bi2WO6 material. These adsorbed oxygen molecules capture free electrons from the conduction band of the n-type semiconductor, forming chemisorbed oxygen ions (such as O2⁻, O⁻, or O²⁻) at elevated operating temperatures. youtube.comnih.gov

This process creates an electron-depleted layer, also known as a space-charge layer, near the surface of the semiconductor. The formation of this layer increases the potential barrier for electron transport, leading to a high-resistance state which serves as the sensor's baseline. youtube.com

Sensing Performance Characterization (Sensitivity, Selectivity, Response Time)

The effectiveness of a Bi2WO6 gas sensor is evaluated based on several key performance parameters:

Sensitivity (or Response): This metric quantifies the magnitude of the sensor's signal change in the presence of a target gas. It is typically defined as the ratio of the resistance in air (Ra) to the resistance in the target gas (Rg) for reducing gases, or Rg/Ra for oxidizing gases. umons.ac.be

Selectivity: This refers to the sensor's ability to differentiate a specific target gas from a mixture of other interfering gases. rsc.org High selectivity is crucial for practical applications to avoid false readings. Bismuth tungstate has demonstrated notable selectivity towards hydrogen sulfide (B99878) (H2S). researchgate.net